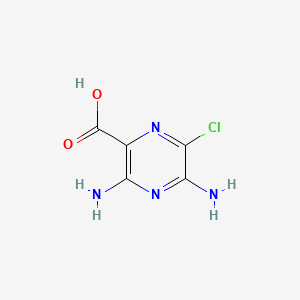

3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-diamino-6-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSQJDAUOOHJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197604 | |

| Record name | 3,5-Diamino-6-chloro-pyrazine acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4878-36-8 | |

| Record name | 3,5-Diamino-6-chloro-pyrazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004878368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-6-chloro-pyrazine acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4878-36-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WS823P8MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3,5-Diamino-6-chloropyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. This document details the experimental protocols, presents quantitative data, and illustrates the synthetic route through a clear diagram.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the hydrolysis of its methyl ester, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This precursor is a crucial intermediate in the synthesis of compounds like Amiloride, a potassium-sparing diuretic.[1] The synthesis of the methyl ester itself is a key step, often starting from 3-aminopyrazine-2-carboxylic acid derivatives.

The overall synthesis can be conceptualized as a multi-step process, which is outlined in the workflow diagram below.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

A common precursor for the target molecule is its methyl ester. While various methods exist for its synthesis, a representative chlorination and amination sequence is described in the literature.

Example Protocol for a related chlorination:

A mixture of 28.6 g (0.125 mol) of 3-amino-6-phenyl-pyrazine-carboxylic acid methyl ester and 90 ml of sulfuryl chloride is stirred at room temperature for 2 hours. The excess sulfuryl chloride is then distilled off in vacuo. The residue is suspended in water, and the mixture is neutralized by adding sodium bicarbonate solution. The insoluble product formed is filtered off and recrystallized from acetic acid to yield 3-amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester.[2]

Note: The direct synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate would involve subsequent amination steps, which are alluded to in various patents but for which a detailed public protocol is less common.

Step 2: Hydrolysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

A green and efficient method for the hydrolysis of the methyl ester to the desired carboxylic acid has been reported.[3]

Protocol:

-

In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 24.24 g (1.01 mol) of lithium hydroxide and 1 L of water.

-

Add Methyl 5-chloropyrazine-2-carboxylic acid ester (a related compound, demonstrating the methodology) (172.5 g, 1.0 mol) in portions over 1.5 hours while maintaining the reaction temperature.[3]

-

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the carboxylic acid product.

This hydrolysis method is noted for its environmental advantages, as it avoids the use of organic solvents in the reaction and separation steps.[3]

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C₆H₇ClN₄O₂ | 202.60 | 151-155 | [4][5] |

| 3-Amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester | C₁₂H₁₀ClN₃O₂ | 275.68 | 184-190 | [2] |

| 5-Chloropyrazine-2-carboxylic Acid | C₅H₃ClN₂O₂ | 158.54 | - | [3] |

Note: The melting point for this compound is not explicitly stated in the provided search results.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a more complex ester to the final acid via hydrolysis. The synthesis of the precursor ester itself involves key organic reactions such as chlorination and amination.

Caption: Logical workflow of the synthesis process.

This technical guide provides a foundational understanding of the synthesis of this compound based on publicly available information. Researchers are encouraged to consult the cited patents and articles for more detailed information and to adapt the protocols to their specific laboratory conditions.

References

- 1. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]

Physicochemical Properties of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (CAS Number: 4878-36-8). Due to the limited availability of experimental data for this specific carboxylic acid, this document also includes data for its closely related methyl ester, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS Number: 1458-01-1), for comparative purposes. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and scientific investigation involving these compounds.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its methyl ester. It is critical to note the distinction between the two compounds, as their properties differ significantly.

Table 1: Physicochemical Properties of this compound (CAS: 4878-36-8)

| Property | Value | Source |

| Molecular Formula | C5H5ClN4O2 | [1][2] |

| Molecular Weight | 188.57 g/mol | [1][2] |

| Melting Point | No data available | [3] |

| Boiling Point | 480.5°C at 760 mmHg (Predicted) | [1] |

| Density | 1.797 g/cm³ (Predicted) | [1] |

| Solubility | DMSO | [4] |

| pKa | No data available | |

| Stability | Stable under recommended storage conditions.[3] | [3] |

| Incompatible Materials | Strong oxidizing agents.[3] | [3] |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C.[2] | [2] |

Table 2: Physicochemical Properties of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS: 1458-01-1)

| Property | Value | Source |

| Molecular Formula | C6H7ClN4O2 | [5] |

| Molecular Weight | 202.60 g/mol | [5] |

| Melting Point | 211-215 °C (lit.) | [5] |

| Boiling Point | 449.9±40.0 °C (Predicted) | [5] |

| Density | 1.555±0.06 g/cm³ (Predicted) | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [5][6] |

| pKa | -0.10±0.10 (Predicted) | [5][6] |

| Stability | Stable. Incompatible with strong oxidizing agents.[5] | [5] |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C.[5][6] | [5][6] |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to compounds such as this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Labfit or similar).[7]

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the melting point, the heating rate is reduced to 1-2°C per minute.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7] For a pure substance, this range is typically narrow.

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability. Both kinetic and thermodynamic solubility can be determined.

Methodology: Thermodynamic (Shake-Flask) Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed vial or flask.[8]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter.

-

Concentration Analysis: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9] A calibration curve is used to quantify the concentration.[9]

Methodology: Kinetic Solubility (Turbidimetric Method)

-

Stock Solution: A concentrated stock solution of the compound is prepared in a strong organic solvent like dimethyl sulfoxide (DMSO).[9][10]

-

Titration: The stock solution is gradually added to an aqueous buffer while monitoring for the first sign of precipitation using a light-scattering instrument (nephelometer).[9]

-

Determination: The concentration at which precipitation occurs is defined as the kinetic solubility. This high-throughput method is common in early drug discovery.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the carboxylic acid is dissolved in a known volume of water or a suitable co-solvent. The solution should be dilute, typically in the range of 1-10 mM.[11]

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred.[11]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the "half-volume" method).[12][13] This relationship is described by the Henderson-Hasselbalch equation.[12]

Visualizations

The following diagrams illustrate a general workflow for physicochemical characterization and a summary of the properties of this compound.

Caption: General workflow for physicochemical characterization.

Caption: Key properties of the target compound.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. 4878-36-8|this compound|BLD Pharm [bldpharm.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. RARECHEM AL BO 1272 | 4878-36-8 [chemicalbook.com]

- 5. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [amp.chemicalbook.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmatutor.org [pharmatutor.org]

- 10. books.rsc.org [books.rsc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. web.williams.edu [web.williams.edu]

- 13. pubs.acs.org [pubs.acs.org]

The Versatile Heterocycle: A Technical Guide to 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 3,5-diamino-6-chloropyrazine-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features and reactivity have established it as a valuable scaffold in the development of novel therapeutic agents, most notably as a key precursor to the diuretic drug Amiloride and its analogues. This document provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role in drug discovery, particularly as an inhibitor of the epithelial sodium channel (ENaC).

Chemical and Physical Properties

This compound and its corresponding methyl ester are foundational materials for a multitude of synthetic transformations. The presence of amino, chloro, and carboxylic acid functionalities on the pyrazine ring imparts a rich chemical reactivity, allowing for diverse modifications.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₄O₂ | PubChem CID: 6452119 |

| Molecular Weight | 188.57 g/mol | PubChem CID: 6452119 |

| Appearance | Solid | - |

| Melting Point | Decomposes | - |

| Solubility | Soluble in polar organic solvents | General Knowledge |

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

| Property | Value | Reference |

| CAS Number | 1458-01-1 | Sigma-Aldrich |

| Molecular Formula | C₆H₇ClN₄O₂ | [1] |

| Molecular Weight | 202.60 g/mol | [1] |

| Melting Point | 211-215 °C | [1] |

| Appearance | Solid | - |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its utility. Below are detailed experimental protocols for its preparation and a key derivatization.

Experimental Protocol 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This protocol is adapted from a procedure described in US Patent 3,290,311A.

Reaction: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester + NH₃ → Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Materials:

-

3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester

-

Dry Dimethyl Sulfoxide (DMSO)

-

Ammonia gas, dry

Procedure:

-

In a 2-liter, 3-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, place 1 liter of dry dimethyl sulfoxide.

-

Add 0.45 mole of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to the flask.

-

Stir the mixture and heat to 65°C.

-

While maintaining the temperature at 65°C, admit a stream of dry ammonia gas below the surface of the reaction mixture for a period of 30 minutes.

-

After the ammonia addition is complete, pour the reaction mixture into 500 mL of ice water.

-

A solid will precipitate. Collect the solid by filtration.

-

Dry the collected solid to yield methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

-

The product can be further purified by recrystallization from acetonitrile.

Expected Yield: Approximately 72%.

Experimental Protocol 2: Hydrolysis to this compound

This protocol is an adaptation of a green hydrolysis method.

Reaction: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate + LiOH → this compound

Materials:

-

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

In a round-bottomed flask, dissolve lithium hydroxide (1.01 equivalents) in water.

-

To this solution, add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 equivalent).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain this compound.

Experimental Protocol 3: Synthesis of Amiloride

This protocol is based on the reaction of the methyl ester with guanidine.

Reaction: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate + Guanidine → Amiloride

Materials:

-

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

-

Guanidine hydrochloride

-

Sodium methoxide

-

Methanol

Procedure:

-

Prepare a solution of guanidine free base by reacting guanidine hydrochloride with an equimolar amount of sodium methoxide in methanol. Filter off the precipitated sodium chloride.

-

To the methanolic solution of guanidine, add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

-

Heat the reaction mixture under reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, N-amidino-3,5-diamino-6-chloropyrazinecarboxamide (Amiloride), will precipitate from the solution.

-

Collect the solid by filtration and wash with cold methanol.

-

The product can be further purified by recrystallization.

Synthetic Workflow Diagram

Application in Drug Development: Targeting the Epithelial Sodium Channel (ENaC)

This compound and its derivatives are potent inhibitors of the epithelial sodium channel (ENaC), a key regulator of sodium and water homeostasis. ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits.[2] Amiloride and its analogues block the channel by binding to a specific site within the pore, thereby preventing sodium reabsorption. This mechanism of action is fundamental to their diuretic effect.

The amiloride binding site is located in the extracellular vestibule of the ENaC pore. Key residues involved in binding include serine 583 on the α-subunit and homologous glycine residues on the β and γ-subunits. The interaction of the pyrazine ring and the guanidinium group of amiloride with these residues leads to a high-affinity block of the channel.

ENaC Inhibition Pathway

Structure-Activity Relationship and Inhibitory Potency

The inhibitory potency of pyrazine derivatives against ENaC is highly dependent on their chemical structure. Modifications to the pyrazine core and the guanidinium moiety can significantly impact their IC₅₀ values.

| Compound | Target | IC₅₀ (µM) | Reference |

| Amiloride | ENaC | 0.1 - 0.5 | [3] |

| Benzamil | ENaC | ~0.003 | [3] |

| Dimethylamiloride | NHE | >1 | [3] |

| Various Pyrazine Derivatives | TrkA | 3.19 - 10.74 | [2][4] |

| Pyrazine-based Derivatives | Cancer Cell Lines (MCF-7, HepG2) | 4.95 - 13.38 | [5] |

This data highlights the potential for fine-tuning the selectivity and potency of these compounds for different biological targets. The development of analogues with higher affinity and specificity for ENaC continues to be an active area of research.

Conclusion

This compound is a cornerstone heterocyclic building block with significant implications for drug discovery and development. Its versatile chemistry allows for the synthesis of a wide array of derivatives with potent biological activities. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage the potential of this important scaffold in their scientific endeavors. The continued exploration of its chemical space is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended to serve as a core reference for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, the NMR and IR data presented below are based on a detailed analysis of the closely related analogue, methyl 3-amino-2-pyrazine carboxylate, and established spectroscopic principles for substituted pyrazine systems. The mass spectrometry data is derived from experimental findings.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.5-8.0 (broad s, 2H) | -NH₂ at C5 |

| ~6.0-6.5 (broad s, 2H) | -NH₂ at C3 |

| 3.9 (s, 3H) | -OCH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretch | Amino (-NH₂) |

| ~3050 | C-H stretch (aromatic) | Pyrazine ring |

| ~2950 | C-H stretch (aliphatic) | Methyl (-CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1640 | N-H bend | Amino (-NH₂) |

| ~1600, ~1480 | C=C and C=N ring stretching | Pyrazine ring |

| ~1250 | C-O stretch | Ester |

| ~850 | C-Cl stretch | Chloro group |

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 202 | [M]⁺ (Molecular Ion) |

| 171 | [M - OCH₃]⁺ |

| 143 | [M - COOCH₃]⁺ |

| 128 | [M - Cl - NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, for GC-MS, after separation on a gas chromatograph.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Navigating the Solubility Landscape of 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information, outlining a comprehensive experimental protocol for determining solubility, and providing logical workflows relevant to its synthesis and potential mechanism of action.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, based on available information for the compound and its methyl ester derivative, a qualitative solubility profile can be inferred. The following table summarizes the available data. It is important to note that "slightly soluble" indicates that the compound does not dissolve completely at standard concentrations.

| Solvent | Compound | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Slightly Soluble | [1][2] |

| Methanol | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Slightly Soluble (Sonication may be required) | [1][2] |

| Acetone | This compound | Soluble (inferred from use as a recrystallization solvent) | [3] |

Experimental Protocol for Solubility Determination

The following is a general, adaptable experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to first centrifuge the vials at a high speed.

-

Transfer the collected supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method or a UV-Vis spectrophotometer.

-

For HPLC analysis, develop a method that provides good separation and a sharp peak for the analyte.

-

For UV-Vis analysis, determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

From the calibration curve, determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate from its corresponding carboxylic acid, including a purification step that provides insight into its solubility characteristics.

Caption: Synthesis and purification workflow for methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Proposed Signaling Pathway: ENaC Inhibition

This compound is a known blocker of the epithelial sodium channel (ENaC). The following diagram depicts a simplified representation of the ENaC signaling pathway and the point of inhibition. ENaC plays a crucial role in sodium reabsorption in epithelial tissues.[4][5][6][7][8]

Caption: Proposed mechanism of action via epithelial sodium channel (ENaC) inhibition.

References

- 1. m.chemicalbook.com [m.chemicalbook.com]

- 2. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. The epithelial sodium channel in inflammation and blood pressure modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the epithelial Na+ channel (ENaC) in high AVP but low aldosterone states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid, a key intermediate in the synthesis of the diuretic drug Amiloride. This document outlines its chemical identity, relevant experimental protocols for its use, and its role in biological signaling pathways.

Core Data: CAS Number and Synonyms

This compound is a heterocyclic organic compound that serves as a crucial building block in pharmaceutical synthesis.[1] Its chemical information is summarized in the table below.

| Identifier | Value |

| CAS Number | 4878-36-8[1][2][3][4] |

| Molecular Formula | C₅H₅ClN₄O₂[1][2] |

| Molecular Weight | 188.57 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 2-Pyrazinecarboxylic Acid, 3,5-Diamino-6-Chloro-[1]; 3,5-Diamino-6-chloro-2-pyrazinecarboxylic acid[1][2]; 3,5-Diamino-6-chloropyrazinecarbonic acid[1][2]; Amiloride EP Impurity B[1][4] |

Experimental Protocol: Synthesis of Amiloride

This compound is a primary precursor in the synthesis of Amiloride, a potassium-sparing diuretic. The following is a representative experimental protocol for the synthesis of Amiloride from its carboxylic acid precursor.

Objective: To synthesize N-amidino-3,5-diamino-6-chloropyrazinecarboxamide (Amiloride) from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Guanidine hydrochloride

-

Sodium methoxide

-

Anhydrous solvent (e.g., dioxane, tetrahydrofuran)

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water)

Methodology:

-

Activation of the Carboxylic Acid: this compound is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride in an anhydrous solvent under reflux. The reaction mixture is heated until the evolution of hydrogen chloride and sulfur dioxide gases ceases, indicating the completion of the reaction. The excess thionyl chloride is then removed under reduced pressure.

-

Amidation with Guanidine: The resulting acyl chloride is then reacted with guanidine to form the final product, Amiloride. Guanidine is typically used in the form of its hydrochloride salt, and a base such as sodium methoxide is added to the reaction mixture to liberate the free guanidine base. The reaction is carried out in an anhydrous solvent at room temperature or with gentle heating.

-

Isolation and Purification: Upon completion of the reaction, the product is isolated by filtration. The crude Amiloride is then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and solvent choice, may vary and should be optimized for specific laboratory settings.

Biological Significance and Signaling Pathway

This compound is the core structure of Amiloride, a drug that primarily functions by blocking the epithelial sodium channel (ENaC).[5][6][7][8] The mechanism of action of Amiloride provides insight into the biological relevance of this chemical scaffold.

Mechanism of Action of Amiloride:

Amiloride directly blocks the ENaC in the apical membrane of the principal cells in the late distal convoluted tubule and collecting duct of the nephron.[6][9] This blockage inhibits the reabsorption of sodium ions from the tubular fluid into the blood. The inhibition of sodium influx leads to a decrease in the electrochemical gradient that drives potassium secretion into the tubule.[6] Consequently, there is an increased excretion of sodium and water (diuresis and natriuresis) and a decreased excretion of potassium (potassium-sparing effect).[5][6]

Below is a diagram illustrating the synthesis of Amiloride from this compound.

Caption: Synthesis of Amiloride.

Below is a diagram illustrating the mechanism of action of Amiloride at the epithelial sodium channel.

Caption: Amiloride's Blockade of ENaC.

References

- 1. CAS 4878-36-8: 3,5-diamino-6-chloropyrazine-2-carboxylic a… [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4878-36-8|this compound|BLD Pharm [bldpharm.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Amiloride - Wikipedia [en.wikipedia.org]

- 6. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]

- 8. Amiloride [chemeurope.com]

- 9. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Synthetic Routes of Amiloride Precursors

For Researchers, Scientists, and Drug Development Professionals

Amiloride, a potassium-sparing diuretic, was first synthesized in the late 1960s by researchers at Merck Sharp and Dohme Research Laboratories.[1] Its discovery was a significant advancement in the management of hypertension and congestive heart failure.[2][3] The synthesis of amiloride, chemically known as 3,5-diamino-N-(diaminomethylidene)pyrazine-2-carboxamide, relies on the preparation of key substituted pyrazine precursors.[4] This technical guide provides a detailed overview of the early synthetic routes to these crucial intermediates, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Precursors in Early Amiloride Synthesis

The foundational precursors in the early synthesis of amiloride are derivatives of pyrazine-2-carboxylic acid. The two main precursors that were the focus of early synthetic efforts are:

-

3-Aminopyrazine-2-carboxylic acid and its esters: These compounds serve as a basic scaffold for the pyrazine ring.

-

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: This intermediate is a more advanced precursor, already containing the necessary chloro substituents for the final amiloride structure.[5][6][7]

Synthetic Route 1: Synthesis of 3-Aminopyrazine-2-carboxylic Acid and its Methyl Ester

One of the early and fundamental routes involves the synthesis of 3-aminopyrazine-2-carboxylic acid, which can then be esterified to produce the methyl ester, a more reactive intermediate for subsequent reactions.

Pathway Visualization

Caption: Esterification of 3-aminopyrazine-2-carboxylic acid.

Experimental Protocols

Method A: Esterification using Sulfuric Acid and Methanol [8]

-

Starting Material: 3-Aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in methanol (250 mL).

-

Reaction Initiation: The solution is cooled to 0°C, and concentrated sulfuric acid (3.2 mL) is added.

-

Reaction Conditions: The mixture is stirred for 48 hours at room temperature.

-

Work-up: The reaction mixture is poured into water (27 mL) and neutralized to a pH of 7 with sodium bicarbonate (approximately 6.3 g).

-

Isolation: The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.

Method B: Esterification using Thionyl Chloride and Methanol

-

Starting Material: 3-Aminopyrazine-2-carboxylic acid (3 mmol) is dissolved in methanol (25 mL).

-

Reagent Addition: Thionyl chloride (9 mmol) is added dropwise to the solution in an ice bath.

-

Reaction Conditions: The mixture is stirred at 75°C for 4 hours.

-

Work-up: The solution is poured into 10 mL of water and then evaporated to remove residual thionyl chloride and methanol. The product is then extracted with dichloromethane (DCM).

-

Isolation: The organic layer is dried and evaporated to yield methyl 3-aminopyrazine-2-carboxylate.

Method C: Esterification using Methyl Bromide and DMF [9]

-

Starting Material: The potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol) is added to a solution of methyl bromide (0.37 mol) in dimethylformamide (80 g).

-

Reagent Addition: An additional 0.4 mol of methyl bromide is introduced into the suspension, which is heated to 43°C, over a period of 6 hours.

-

Reaction Conditions: The reaction is allowed to proceed for another 15 hours at room temperature.

-

Work-up: The suspension is diluted with 150 g of water and filtered.

-

Isolation: The filter cake is washed with water and dried to yield methyl 3-aminopyrazine-2-carboxylate.

Quantitative Data

| Method | Reagents | Yield | Purity | Reference |

| A | H₂SO₄, Methanol | Not specified | Not specified | [8] |

| B | SOCl₂, Methanol | 66.7% | Not specified | |

| C | Methyl Bromide, DMF | 79.4% | 99.5% | [9] |

Synthetic Route 2: Synthesis of Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate

A more direct early route to a key amiloride precursor involves the dichlorination of a pyrazine derivative. This precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is just a few steps away from the final amiloride product.

Pathway Visualization

Caption: Chlorination pathway to a key amiloride precursor.

Experimental Protocols

Synthesis of Methyl 3-amino-5-chloro-6-phenyl-pyrazine-carboxylate [5]

-

Starting Material: A mixture of methyl 3-amino-6-phenyl-pyrazine-carboxylate (0.125 mol) and sulfuryl chloride (90 ml) is prepared.

-

Reaction Conditions: The mixture is stirred at room temperature for 2 hours.

-

Work-up: The excess sulfuryl chloride is distilled off in a vacuum. The residue is suspended in water, and the mixture is neutralized with a sodium bicarbonate solution.

-

Isolation: The insoluble product is filtered off and recrystallized from acetic acid to yield methyl 3-amino-5-chloro-6-phenyl-pyrazine-carboxylate.

Conversion to Methyl 3-amino-5,6-dichloro-pyrazine-carboxylate

The early patent literature indicates that further chlorination of related compounds leads to the desired dichlorinated product. While a detailed experimental protocol for the direct dichlorination from the phenyl-substituted precursor is not explicitly provided in the referenced early patent, the document describes obtaining methyl 3-amino-5,6-dichloro-pyrazine-carboxylate with a melting point of 225-227°C, which increases to 233-234°C after recrystallization from acetonitrile.[5]

Quantitative Data

| Compound | Melting Point (°C) | Reference |

| Methyl 3-amino-5-chloro-6-phenyl-pyrazine-carboxylate | 187.5 - 191.5 | [5] |

| Methyl 3-amino-5,6-dichloro-pyrazine-carboxylate | 225 - 227 (crude), 233 - 234 (recrystallized) | [5] |

Final Steps Towards Amiloride

Once the key precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is synthesized, the final steps towards amiloride involve amination and reaction with guanidine. A related synthesis of a diamino pyrazine derivative provides insight into the amination step.

Pathway Visualization

Caption: Amination of a pyrazine precursor.

Experimental Protocol for a Related Amination

Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide [10]

-

Starting Materials: A mixture of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (10.0 mmol) and ethylene diamine (22.6 mmol) is prepared.

-

Reaction Conditions: The mixture is allowed to stand for 3 days at ambient temperature.

-

Work-up: The excess amine is evaporated.

-

Isolation: The residue is crystallized from ethanol to yield 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide.

This reaction demonstrates the feasibility of aminating the methyl ester precursor to form the corresponding amide, a crucial step in the synthesis of amiloride. The final step to amiloride would involve the reaction with guanidine.

Quantitative Data for the Related Amination

| Product | Yield | Melting Point (°C) | Reference |

| 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide | 59% | 173 - 174 | [10] |

This guide has outlined the core early synthetic strategies for obtaining the necessary precursors for amiloride. These routes, developed in the mid-20th century, laid the groundwork for the large-scale production of this important diuretic. The provided experimental protocols and quantitative data offer valuable insights for researchers in medicinal and process chemistry.

References

- 1. Amiloride - Wikipedia [en.wikipedia.org]

- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amiloride [chemeurope.com]

- 4. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.klivon.com [dev.klivon.com]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

The Dual-Faceted Mechanism of 3,5-diamino-6-chloropyrazine-2-carboxylic Acid Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 3,5-diamino-6-chloropyrazine-2-carboxylic acid and its derivatives, a class of compounds with significant therapeutic potential. Primarily known for their role as diuretics, these molecules, with amiloride as the parent compound, exhibit a dual mechanism of action by targeting two distinct proteins: the epithelial sodium channel (ENaC) and the urokinase-type plasminogen activator (uPA). This document, intended for researchers, scientists, and drug development professionals, will dissect these mechanisms, present quantitative data on their inhibitory activities, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Mechanisms of Action: ENaC Blockade and uPA Inhibition

The derivatives of this compound primarily exert their effects through two independent molecular targets:

-

Epithelial Sodium Channel (ENaC) Blockade: The foundational mechanism of action for amiloride and many of its derivatives is the direct, competitive, and reversible blockade of the epithelial sodium channel (ENaC).[1][2] ENaC is a crucial channel in the apical membrane of epithelial cells in the distal nephron, where it mediates sodium reabsorption.[2][3] By physically obstructing the channel pore, these compounds inhibit the influx of sodium ions, leading to a mild natriuretic (excretion of sodium in urine) and diuretic effect.[2] This blockade also leads to a hyperpolarization of the luminal membrane, which in turn reduces the driving force for potassium secretion, resulting in the potassium-sparing effect characteristic of this class of drugs.[2]

-

Urokinase-Type Plasminogen Activator (uPA) Inhibition: A distinct and therapeutically significant mechanism of action for certain amiloride derivatives is the inhibition of the urokinase-type plasminogen activator (uPA).[1][4][5] uPA is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion by converting plasminogen to the broad-spectrum protease, plasmin.[6][7] Elevated uPA activity is associated with cancer progression and metastasis. Amiloride and its analogs act as competitive inhibitors of uPA, binding to the active site and preventing its catalytic activity.[1][4][5]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound derivatives varies significantly depending on the specific molecular target and the structural modifications of the parent compound.

Table 1: Inhibitory Activity of Amiloride and its Derivatives against ENaC

| Compound | IC50 (µM) | Target | Notes |

| Amiloride | 0.1 - 0.5[8][9] | ENaC | Parent compound, relatively selective for ENaC. |

| Benzamil | 0.05[10] | ENaC | More potent ENaC inhibitor than amiloride. |

| Ethylisopropyl-amiloride (EIPA) | >10 | ENaC | Significantly less potent ENaC inhibitor, more selective for Na+/H+ exchanger. |

| Dichlorobenzamil | >10 | ENaC | Significantly less potent ENaC inhibitor, more selective for Na+/Ca2+ exchanger. |

Table 2: Inhibitory Activity of Amiloride and its Derivatives against uPA

| Compound | Ki (µM) | IC50 (nM) | Target |

| Amiloride | 7[1][4][5] | - | Human uPA |

| 5-(N,N-hexamethylene)amiloride (HMA) | - | - | A well-studied analog with anticancer properties. |

| 6-(2-benzofuranyl) derivative | - | 183[1] | Human uPA |

| 6-(4-methoxypyrimidinyl) derivative | - | 53[1] | Human uPA |

| Pyrimidine derivative (24) | - | 175[11] | uPA |

| Methoxypyrimidine derivative (26) | - | 86[11] | uPA |

Experimental Protocols

Whole-Cell Patch-Clamp for ENaC Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound derivatives on ENaC activity in a cellular context.

Cell Culture:

-

HEK293 cells stably transfected with human αβγ-ENaC subunits are cultured in appropriate media.

-

For recordings, cells are seeded onto poly-L-lysine coated coverslips.

Solutions:

-

Bath Solution (Extracellular): 150 mM NaCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES (pH 7.4).

-

Pipette Solution (Intracellular): 120 mM CsCl, 5 mM NaCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM ATP, 0.1 mM GTP (pH 7.4).

Procedure:

-

Perform conventional whole-cell patch-clamp recordings.

-

Clamp the cell membrane potential at a holding potential of +40 mV.

-

Apply voltage ramps (e.g., from +60 mV to -100 mV over 500 ms) to elicit ENaC currents.

-

Establish a baseline ENaC current in the bath solution.

-

Apply the test compound (amiloride derivative) at various concentrations to the bath solution.

-

Record the amiloride-sensitive current, which represents the current conducted by ENaC.

-

Calculate the percentage of inhibition at each concentration to determine the IC50 value.

Data Analysis:

-

Currents are filtered at 1 kHz.

-

Whole-cell capacitance and series resistance are compensated.

-

The amiloride-sensitive current is calculated by subtracting the current remaining after application of a saturating dose of amiloride from the total current.

Fluorogenic in-vitro uPA Inhibition Assay

This assay determines the inhibitory potency of compounds against purified uPA.

Materials:

-

Human urokinase-type plasminogen activator (uPA).

-

Fluorogenic uPA substrate (e.g., Boc-VGR-AMC).

-

Assay Buffer: Tris-HCl buffer (pH 8.5) containing NaCl and a detergent (e.g., Tween-20).

-

Test compounds (amiloride derivatives) dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the uPA enzyme solution to the wells of the microplate.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis:

-

The rate of reaction is determined from the linear phase of the fluorescence versus time plot.

-

Calculate the percent inhibition for each compound concentration by comparing the reaction rate to that of a control with no inhibitor.

-

Determine the IC50 or Ki value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

ENaC Inhibition Pathway

The inhibition of ENaC by amiloride derivatives has direct consequences on ion transport and downstream physiological processes.

uPA Inhibition and Downstream Effects

The inhibition of uPA by specific amiloride derivatives can disrupt a signaling cascade crucial for cancer cell invasion and metastasis.

Conclusion

The derivatives of this compound represent a versatile class of molecules with well-defined, dual mechanisms of action. Their ability to block ENaC has established their role as potassium-sparing diuretics. Furthermore, the inhibition of uPA by specific analogs opens promising avenues for the development of novel anti-cancer and anti-metastatic therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further explore and exploit the therapeutic potential of these compounds. Future research should continue to focus on the structure-activity relationships to design more potent and selective inhibitors for each target, ultimately leading to the development of next-generation therapeutics.

References

- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]

- 4. researchgate.net [researchgate.net]

- 5. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid and its Role in Epithelial Sodium Channel (ENaC) Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The epithelial sodium channel (ENaC) is a critical regulator of sodium and water homeostasis in various tissues, making it a key therapeutic target for conditions like hypertension and cystic fibrosis. 3,5-Diamino-6-chloropyrazine-2-carboxylic acid is the core chemical scaffold for a class of potent ENaC inhibitors. Its most notable derivative, amiloride, functions as a direct blocker of the ENaC pore. This document provides an in-depth technical overview of the structure, mechanism of action, and structure-activity relationships of amiloride and its analogs. It details the key signaling pathways that regulate ENaC activity and presents comprehensive experimental protocols for evaluating ENaC inhibitors, from in vitro electrophysiology to in vivo animal models.

The Epithelial Sodium Channel (ENaC)

Structure and Function

The epithelial sodium channel (ENaC) is a membrane protein complex responsible for the reabsorption of sodium ions in epithelial tissues.[1][2] It is a heterotrimer, typically composed of three homologous subunits: alpha (α), beta (β), and gamma (γ).[1][3] A fourth subunit, delta (δ), can replace the alpha subunit in some tissues.[4] These subunits assemble to form a central pore through which sodium ions can pass, driven by their electrochemical gradient.[5] ENaC activity is crucial for maintaining electrolyte balance, blood pressure regulation, and fluid volume control.[1][6]

Physiological Roles

ENaC is prominently expressed in the apical membrane of epithelial cells in several organs:

-

Kidney: In the distal nephron, ENaC is the rate-limiting step for sodium reabsorption, playing a vital role in blood pressure control.[7][8]

-

Lungs: In the airway epithelia, ENaC regulates the volume of airway surface liquid (ASL), which is essential for mucociliary clearance.[4]

-

Colon and Glands: It is also found in the distal colon, sweat glands, and salivary glands, where it contributes to sodium absorption.[1]

ENaC in Disease

Dysregulation of ENaC activity is implicated in several human diseases:

-

Hypertension and Liddle's Syndrome: Hyperactivity of ENaC in the kidney, often due to genetic mutations, leads to excessive sodium and water retention, causing severe hypertension.[2][6]

-

Cystic Fibrosis (CF): In CF, the absence of functional CFTR protein leads to ENaC hyperactivation.[4][9] This results in increased sodium and water absorption from the airways, leading to dehydrated mucus, impaired mucociliary clearance, and chronic lung infections.[4]

This compound: The Core of Amiloride

Chemical Structure and Properties

This compound serves as the foundational structure for amiloride, a well-known potassium-sparing diuretic.[10][11] Amiloride is the N-amidino derivative, specifically 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide.[10] The parent carboxylic acid is a key intermediate in the synthesis of amiloride and its various analogs. The pyrazine ring and its substituents are critical for the molecule's ability to interact with and block the ENaC pore.

Synthesis Overview

The synthesis of amiloride analogs typically begins with the formation of the core pyrazine ring structure. For example, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a common starting material.[12] This ester can be hydrolyzed to the corresponding carboxylic acid.[13] Subsequent amidation and reaction with guanidine or its derivatives yield the final active compounds like amiloride. Various patents describe detailed procedures for preparing these compounds.[14][15]

Mechanism and Structure-Activity Relationship (SAR)

Direct Channel Blockade

Amiloride and its analogs function by directly blocking the ENaC pore from the extracellular side.[10][11] This "plug-in-the-hole" mechanism physically occludes the channel, preventing the passage of sodium ions. The interaction is thought to involve at least two steps: an initial labile binding of the side chain at the channel entrance, followed by the establishment of a more stable blocking complex involving the pyrazine ring's substituents.[16]

Structure-Activity Relationship (SAR)

Extensive SAR studies have elucidated the key structural features required for potent ENaC inhibition. Modifications to the pyrazine ring and the side chain significantly impact the on- and off-rate constants of the blocking action.[16][17]

-

Position 6: The electronegativity of the substituent at position 6 is crucial for the duration of the block. The off-rate constant increases in the order of Cl < Br < I < F < H, indicating that the more electronegative the substituent, the more stable the block.[17][18]

-

Position 5: The 5-amino group acts as an electron donor, stabilizing the blocking position by increasing the electron density at the 6-position ligand.[17]

-

Side Chain: Hydrophobic elongations of the side chain, as seen in analogs like benzamil, increase the stability of the blocking complex by interacting with a hydrophobic region near the channel pore, thereby lowering the off-rate.[16]

Table 1: Quantitative Data for ENaC Inhibitors

| Compound | Target | IC₅₀ (μM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Amiloride | ENaC | ~0.1 | Guanidinium group | [10] |

| Benzamil | ENaC | <0.1 | Added phenyl moiety on side chain | [16] |

| Phenamil | ENaC | Varies (Voltage-dependent) | Phenyl group on guanidinium nitrogen | [19] |

| BI 1265162 | ENaC | 0.008 (in NCI-H441 cells) | Novel small-molecule inhibitor |[9][20] |

Key Signaling Pathways Regulating ENaC

ENaC activity is not static; it is tightly regulated by multiple signaling pathways that control its expression, membrane localization, and open probability.

Aldosterone-SGK1-Nedd4-2 Pathway

The mineralocorticoid hormone aldosterone is a primary regulator of ENaC. It increases sodium reabsorption by enhancing ENaC activity. This is primarily mediated through the serum- and glucocorticoid-inducible kinase 1 (SGK1).[3][21] Activated SGK1 phosphorylates the E3 ubiquitin-ligase Nedd4-2, which prevents Nedd4-2 from binding to and ubiquitinating ENaC.[3][22] This reduces the rate of ENaC endocytosis and degradation, leading to a higher density of active channels at the cell surface.[8]

Caption: Aldosterone-mediated ENaC regulation pathway.

Proteolytic Activation

ENaC is synthesized as a precursor protein that requires proteolytic cleavage to become fully active.[19] Specific proteases, such as furin, prostasin, and plasmin, cleave tracts from the extracellular domains of the α and γ subunits.[1][4] This cleavage induces a conformational change that dramatically increases the channel's open probability. This activation mechanism is a key target for indirect ENaC inhibitors that block the activity of these proteases.[4]

Experimental Protocols for Studying ENaC Inhibitors

A multi-tiered approach is used to characterize the efficacy and mechanism of potential ENaC inhibitors.

In Vitro Assays

This is the gold-standard method for measuring net ion transport across an epithelial monolayer.

-

Cell Culture: Epithelial cells (e.g., M1 mouse collecting duct cells, NCI-H441 human bronchial cells, or primary human bronchial epithelial cells) are cultured on permeable filter supports (e.g., Transwell®) until they form a confluent, electrically tight monolayer.[20][23] ENaC expression may be upregulated using dexamethasone.[23][24]

-

Procedure: The filter support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with Ringer's solution.[25] A voltage clamp is used to maintain the transepithelial potential difference at 0 mV, and the resulting current is the short-circuit current (Isc).

-

Measurement: A baseline Isc is recorded. The ENaC inhibitor (e.g., amiloride) is then added to the apical chamber. The amiloride-sensitive current, calculated as the difference between the total Isc and the amiloride-insensitive Isc, represents the current flowing through ENaC.[26] This allows for the determination of dose-response curves and IC₅₀ values.[23]

This technique allows for the direct measurement of ion flow through individual channels.

-

Preparation: Cells expressing ENaC (e.g., stably transfected MDCK or HEK293 cells) are used.[27][28]

-

Whole-Cell Configuration: A micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell. The membrane potential is clamped, and the total amiloride-sensitive current across the cell membrane is recorded before and after application of the inhibitor.[27]

-

Single-Channel Configuration (Inside-Out Patch): After forming a seal, the pipette is retracted to excise a small patch of membrane, with the intracellular side facing the bath solution. This allows for the study of single ENaC channel activity (conductance, open probability) and how it is affected by inhibitors applied to the extracellular side (still facing the inside of the pipette).[27]

These functional assays are particularly relevant for studying ENaC's role in the airways.

-

Water Resorption: Cell monolayers are grown on permeable supports. A known volume of liquid containing a tracer (e.g., tritiated water) is added to the apical surface. The rate of decrease in apical volume over time, measured by sampling and scintigraphy, reflects ENaC-mediated water transport. The assay is performed in the presence and absence of the inhibitor to quantify its effect.[23][24]

-

Mucociliary Clearance (MCC): In vitro MCC is measured using primary human bronchial epithelial cells grown at an air-liquid interface to form a differentiated, ciliated epithelium. Fluorescent microbeads are added to the apical surface, and their movement is tracked by time-lapse microscopy. The velocity of the beads is calculated to determine the MCC rate. The effect of an ENaC inhibitor is assessed by its ability to increase the MCC rate.[4][20]

In Vivo Models

-

Rodent Models: Rats are often used to assess the in vivo effects of ENaC inhibitors on renal function and airway liquid absorption. Following administration of the compound, urine and serum are collected to measure electrolyte levels (sodium, potassium) and biomarkers of kidney function.[20] Changes in plasma potassium can indicate systemic ENaC inhibition, a potential side effect for inhaled therapies.[9]

-

Sheep Model for Mucociliary Clearance: Sheep are a well-established large animal model for assessing MCC due to similarities with the human lung. A radio-labeled tracer (e.g., ⁹⁹mTc-sulfur colloid) is delivered to the lungs via nebulization after administration of the inhaled ENaC inhibitor. The clearance of the tracer from the lungs is monitored over time using gamma scintigraphy. An effective inhibitor will accelerate the MCC rate.[20][23]

-

Transgenic Mouse Models: Various knockout and transgenic mouse models have been developed to study the specific roles of each ENaC subunit in different tissues and disease states, such as hypertension or salt-wasting syndromes.[2] These models are invaluable for understanding the long-term physiological consequences of altered ENaC activity.

General Workflow for ENaC Inhibitor Discovery

The development of a novel ENaC inhibitor follows a structured pipeline from initial screening to preclinical validation.

References

- 1. mdpi.com [mdpi.com]

- 2. Lessons learned about epithelial sodium channels from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the epithelial Na+ channel by the mTORC2/SGK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]

- 7. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Amiloride - Wikipedia [en.wikipedia.org]

- 11. Amiloride [chemeurope.com]

- 12. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 15. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 16. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. publications.ersnet.org [publications.ersnet.org]

- 24. publications.ersnet.org [publications.ersnet.org]

- 25. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

Chemical reactivity of the pyrazine ring in 3,5-diamino-6-chloropyrazine-2-carboxylic acid

An In-depth Technical Guide to the Chemical Reactivity of 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the pyrazine ring in this compound and its derivatives. This compound is a critical intermediate in the synthesis of various pharmaceutically active molecules, notably epithelial sodium channel (ENaC) blockers. This document elucidates the key reaction pathways, including nucleophilic aromatic substitution, and the reactivity of the exocyclic functional groups. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for chemists in the field of drug discovery and development.

Introduction: The Pyrazine Core in Medicinal Chemistry

This compound is a highly functionalized heterocyclic compound. Its structure, featuring an electron-deficient pyrazine ring substituted with two electron-donating amino groups, an electron-withdrawing carboxylic acid group, and a labile chlorine atom, gives rise to a unique and versatile reactivity profile. The pyrazine core is a common scaffold in medicinal chemistry, and understanding the reactivity of this specific molecule is paramount for the rational design and synthesis of novel therapeutic agents[1][2]. The primary focus of this guide is the reactivity of the pyrazine ring itself, which is dominated by nucleophilic aromatic substitution at the C-6 position.

Electronic Structure and General Reactivity of the Pyrazine Ring

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack, particularly at carbon atoms bearing a good leaving group.

The substituents on this compound modulate this intrinsic reactivity:

-

Amino Groups (-NH₂): These are strong electron-donating groups that increase the electron density of the ring, partially offsetting the electron-withdrawing effect of the ring nitrogens. They are activating groups and would typically direct electrophiles to ortho and para positions. However, given the already substituted nature of the ring, their primary electronic influence is in facilitating nucleophilic substitution.

-

Chloro Group (-Cl): The chlorine atom at the C-6 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is the most synthetically important reaction for this molecule.

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group that further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.

Key Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this compound and its esters is the displacement of the C-6 chloride by a variety of nucleophiles. This proceeds via the SNAr mechanism.

Mechanism of SNAr